![molecular formula C20H15BrN2O3S B2752952 (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide CAS No. 946349-34-4](/img/no-structure.png)

(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

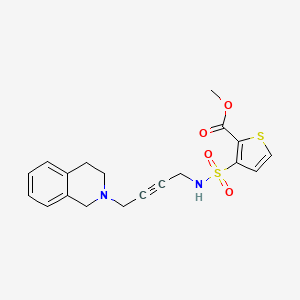

(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15BrN2O3S and its molecular weight is 443.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Sensing Applications

Coumarin benzothiazole derivatives, closely related to the compound , have been synthesized and evaluated for their photophysical properties and recognition properties for cyanide anions. These compounds exhibit a planar structure conducive to chemical sensing, where some derivatives can recognize cyanide anions by Michael addition reaction, exhibiting a color change observable by the naked eye, and quenching of fluorescence, indicative of potential applications in environmental monitoring and safety (Wang et al., 2015).

Antimicrobial Activity

Another area of research involves the synthesis of coumarin-based derivatives with potential antimicrobial activities. A variety of compounds, including those with structures similar to the compound of interest, have been synthesized and evaluated for their antibacterial and antifungal properties. These studies highlight the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Raval, Naik, & Desai, 2012; Palkar et al., 2017).

Other Potential Applications

Research into coumarin and benzothiazole derivatives extends into other areas, including the synthesis of novel compounds with potential applications in drug development, environmental sensing, and as ligands for biochemical receptors. These studies demonstrate the versatility and broad applicability of compounds within this chemical class, suggesting a promising research trajectory for the specific compound of interest in various scientific and industrial fields (Abdelhamid & Abdelaziz, 2007; Thimm et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of this compound are human cancer cell lines MCF-7 and HeLa . These cell lines are commonly used in cancer research, with MCF-7 being a breast cancer cell line and HeLa being a cervical cancer cell line .

Mode of Action

The compound interacts with its targets through a 1,3-dipolar cycloaddition . This is a type of organic reaction where a 1,3-dipole and a dipolarophile react to form a five-membered ring

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound exhibits good cytotoxicity against the tested cancer cell lines MCF-7 and HeLa , as compared with the standard drug Cisplatin . Cytotoxicity refers to the quality of being toxic to cells. Compounds that are cytotoxic can kill or inhibit the growth of cells, making them potentially useful in cancer treatment .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 6-bromo-3-propylbenzo[d]thiazol-2(3H)-amine with 4-oxo-4H-chromene-3-carboxylic acid followed by cyclization to form the desired compound.", "Starting Materials": [ "6-bromo-3-propylbenzo[d]thiazol-2(3H)-amine", "4-oxo-4H-chromene-3-carboxylic acid", "coupling reagents", "cyclization reagents" ], "Reaction": [ "Step 1: Activation of 4-oxo-4H-chromene-3-carboxylic acid with a coupling reagent such as EDC or DCC in the presence of a catalyst like DMAP to form an active ester intermediate.", "Step 2: Addition of 6-bromo-3-propylbenzo[d]thiazol-2(3H)-amine to the active ester intermediate and subsequent coupling to form the amide intermediate.", "Step 3: Cyclization of the amide intermediate using a cyclization reagent such as POCl3 or SOCl2 to form the desired compound, (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide." ] } | |

Número CAS |

946349-34-4 |

Fórmula molecular |

C20H15BrN2O3S |

Peso molecular |

443.32 |

Nombre IUPAC |

N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C20H15BrN2O3S/c1-2-9-23-15-8-7-12(21)10-17(15)27-20(23)22-19(25)14-11-26-16-6-4-3-5-13(16)18(14)24/h3-8,10-11H,2,9H2,1H3 |

Clave InChI |

LQPWKPBVIUJKSY-XDOYNYLZSA-N |

SMILES |

CCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2752871.png)

![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)

![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)

![N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2752886.png)

![2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2752887.png)

![2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2752889.png)